4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-5-9-1-3-10(4-2-9)13(20)17-7-11(8-17)18-12(19)6-16-14(18)21/h1-4,11H,6-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGILPMEZIGUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bucherer–Bergs Reaction
The Bucherer–Bergs reaction is a classical method for hydantoin synthesis, utilizing ketones or aldehydes, ammonium carbonate, and potassium cyanide under aqueous conditions. For the target compound, 3-aminopropanenitrile serves as the starting material. Cyclization with carbonyl sources (e.g., phosgene or urea derivatives) yields the 2,5-dioxoimidazolidin ring.
Mechanistic pathway :
- Formation of α-amino nitrile intermediate.
- Cyclocondensation with carbonyl agents to form the hydantoin core.
Example protocol :
- Reactants : 3-Aminopropanenitrile (1.0 equiv), urea (2.0 equiv), HCl (catalytic).
- Conditions : Reflux in ethanol (12 h).
- Yield : 68–72%.
Azetidine Ring Formation
Cyclization of 3-Haloamines
Azetidine synthesis often employs intramolecular nucleophilic substitution. For 3-substituted azetidines, 3-chloropropylamine derivatives are cyclized under basic conditions.
Example protocol :
Strain-Driven [2+2] Cycloaddition
Photochemical [2+2] cycloaddition between enamines and alkenes offers an alternative route, though lower yields are typical.
Coupling of Hydantoin to Azetidine
Nucleophilic Substitution
The hydantoin’s NH group attacks a halogenated azetidine at the 3-position:
Mitsunobu Reaction
For alcohol-functionalized azetidines, Mitsunobu conditions (DEAD, PPh₃) facilitate ether formation:
Acylation with Benzonitrile Derivative
Schotten–Baumann Acylation
4-Cyanobenzoyl chloride reacts with the azetidine-hydantoin amine:
Carbodiimide-Mediated Coupling
EDC/HOBt activation enhances efficiency for sterically hindered amines:
- Reactants : 4-Cyanobenzoic acid (1.2 equiv), azetidine-hydantoin (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions : DCM, rt, 12 h.
- Yield : 82–85%.
Alternative Routes and Optimization
One-Pot Hydantoin-Azetidine Assembly
Sequential hydantoin formation and azetidine cyclization in a single pot reduces isolation steps:
Solid-Phase Synthesis
Immobilized azetidine scaffolds enable iterative coupling:
- Support : Wang resin-functionalized azetidine.
- Steps : Hydantoin coupling → cleavage → acylation.
- Yield : 60–65% per step.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could result in a more reduced form.
Scientific Research Applications
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Compound A : (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile
- Structure: Contains an indole ring instead of azetidine, with a conjugated imidazolidinone-methylidene group.
- Synthesis : Prepared via condensation of 4-(3-formylindol-1-ylmethyl)benzonitrile with imidazolidine-2,4-dione in acetic acid with ammonium acetate .
- Key Features :
Compound B : 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS 565174-36-9)
- Structure: Simpler derivative with a methylene bridge between benzonitrile and imidazolidinone.
- Molecular Weight : 215.21 (vs. ~342.35 for Compound A) .
- Comparison : The absence of azetidine reduces steric hindrance and synthetic complexity but limits opportunities for hydrogen bonding or targeted interactions.
Compound C : 4-((3-(1,3-Dioxoisoindolin-2-yl)-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile (6e)
- Structure : Features a dioxoisoindolinyl substituent instead of azetidine.
- Synthesis : 19% yield via nucleophilic substitution; characterized by $ ^1H $ NMR (δ 4.50–8.08 ppm) and HRMS (m/z 361.0935) .
- Comparison: The dioxoisoindolinyl group adds bulk and electron-withdrawing effects, which may enhance carbonic anhydrase inhibition (a noted property in related compounds) but reduce metabolic stability .
Physicochemical and Crystallographic Properties
*Inferred from structural analogs.
Functional and Application Differences
- The azetidine in the target compound could enhance binding to enzymes or receptors via strained ring interactions, though this requires validation.
- Material Science: Benzonitrile derivatives with phenoxazine/carbazole groups (e.g., ) are used in OLEDs for thermally activated delayed fluorescence (TADF) . The azetidine-carbonyl group in the target compound may modify electronic properties for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
